

Application Note: ^1H NMR Characterization of 2-AcetylNicotinic Acid

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Compound of Interest

Compound Name: 2-AcetylNicotinic acid

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Abstract

This application note provides a detailed protocol for the characterization of **2-acetylNicotinic acid** using proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. It includes a summary of the spectral data, a step-by-step experimental procedure for sample preparation and data acquisition, and a workflow diagram for clarity. This guide is intended to assist researchers in the structural verification and purity assessment of **2-acetylNicotinic acid**, a key intermediate in the synthesis of various pharmaceutical and agricultural compounds.

Introduction

2-AcetylNicotinic acid, also known as 2-acetylpyridine-3-carboxylic acid, is a heterocyclic compound with the molecular formula $\text{C}_8\text{H}_7\text{NO}_3$ and a molecular weight of 165.15 g/mol .^[1] Its structure incorporates a pyridine ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 3-position. This arrangement of functional groups makes it a versatile building block in organic synthesis. Accurate structural elucidation and confirmation are critical for its application in drug development and other chemical industries. ^1H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of protons within the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-acetylnicotinic acid** was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Proton Assignment	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) in Hz	Integration
H6	8.80	Doublet (d)	3.1	1H
H4	8.16	Doublet of doublets (dd)	7.9, 1.5	1H
H5	7.64	Doublet of doublets (dd)	7.9, 4.8	1H
-CH ₃	2.23	Singlet (s)	-	3H

Table 1: ^1H NMR spectral data of **2-acetylnicotinic acid** in DMSO-d₆.[2]

Experimental Protocols

A. Sample Preparation

A standard protocol for preparing a sample for ^1H NMR analysis is as follows:

- Weighing: Accurately weigh 5-25 mg of the **2-acetylnicotinic acid** sample.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to avoid interfering with the magnetic field homogeneity.
- Transfer: Carefully transfer the clear solution into a standard 5 mm NMR tube.

- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

B. ^1H NMR Data Acquisition

The following are general parameters for acquiring a ^1H NMR spectrum. Instrument-specific parameters may need to be optimized.

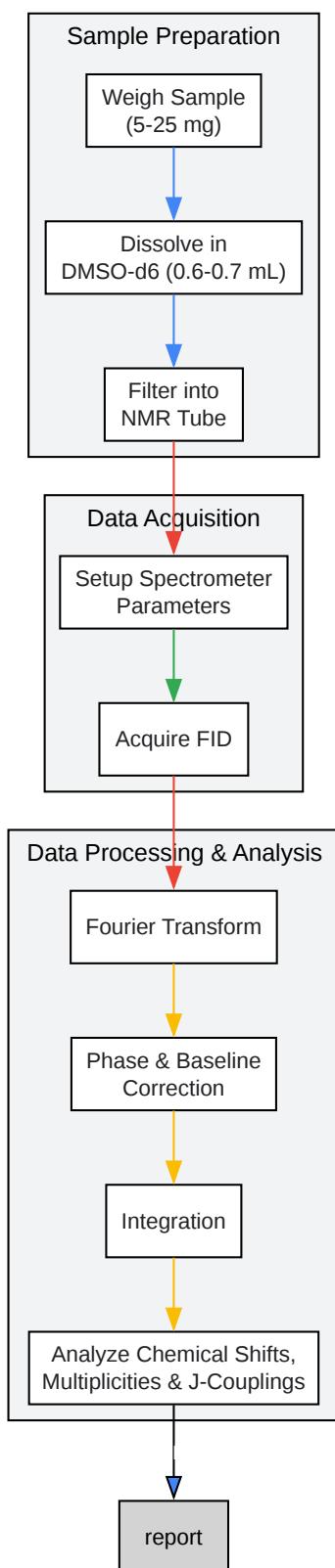
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
- Solvent: DMSO-d₆
- Temperature: Standard probe temperature (e.g., 298 K).
- Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg).
- Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.
- Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of the protons between scans for accurate integration.
- Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally adequate.
- Spectral Width (SW): A spectral width of approximately 12-16 ppm is suitable for most organic molecules.
- Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or an internal standard like TMS (δ 0.00 ppm).

Data Processing and Analysis

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Integration: Integrate the area under each peak to determine the relative number of protons.
- Peak Picking: Identify the chemical shift of each peak.
- Analysis of Multiplicity and Coupling Constants: Analyze the splitting patterns (multiplicity) and measure the coupling constants to deduce the connectivity of the protons in the molecule.

Workflow and Pathway Diagrams

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Caption: Experimental workflow for ^1H NMR characterization.

Conclusion

This application note outlines a comprehensive and detailed procedure for the ^1H NMR characterization of **2-acetylNicotinic acid**. The provided spectral data and experimental protocols serve as a valuable resource for researchers and professionals in confirming the identity and assessing the purity of this important synthetic intermediate. Adherence to these guidelines will facilitate reliable and reproducible results in the structural analysis of **2-acetylNicotinic acid**.

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References

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- 2. 2-AcetylNicotinic acid (89942-59-6) for sale [vulcanchem.com]
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